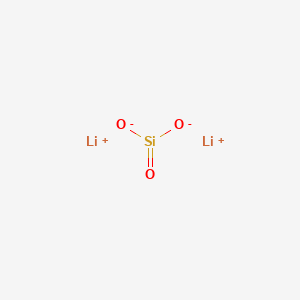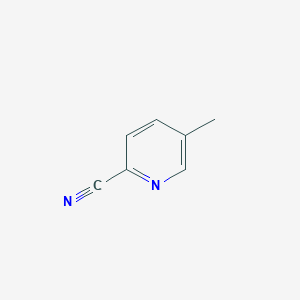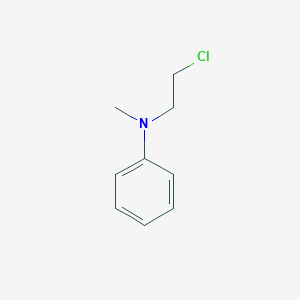
过磷酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium superphosphate, also known as Monocalcium phosphate, is an uncomplicated fertilizer whose main component is phosphorus . It is applied in spring, but it is not uncommon to use Superphosphate as a fall fertilizer and as a mid-season fertilizer . In addition to phosphorus, this fertilizer contains a small amount of nitrogen .
Synthesis Analysis
The synthesis of Calcium superphosphate is achieved by treating finely ground phosphate rock (PR) particles with sulfuric acid . The general chemical reaction is: Ca₃ (PO₄)₂ [rock phosphate] + 2 H₂SO₄ [sulfuric acid] → Ca (H₂PO4)₂ + 2 CaSO₄ [gypsum] .Molecular Structure Analysis
The molecular formula of Calcium superphosphate is CaH7O5P . It is commonly found as the monohydrate ("MCP" or "MCP-M"), Ca (H 2 PO 4) 2 ·H 2 O .Chemical Reactions Analysis
The chemical reaction involved in the production of Calcium superphosphate is the treatment of phosphate rock with sulfuric acid, converting it to calcium dihydrogen phosphate Ca(H2PO4)2, a water-soluble form that plants are able to utilize .Physical and Chemical Properties Analysis
Calcium superphosphate is a solid phosphate fertilizer material that is produced from phosphate rock and sulfuric acid (H 2 SO 4) . It is a colorless or light gray granular (or powdery) fertilizer . Most of the solubility is soluble in water, a small part is insoluble in water and soluble in 2% citric acid (citric acid solution) solution .科学研究应用
减少氧化亚氮排放
过磷酸钙 (CaSSP) 已被用于堆肥实验,以评估其对氧化亚氮 (N2O) 排放的影响 . 与对照堆相比,CaSSP 的施用显着减少了 N2O 的排放 . 这表明 CaSSP 可能是猪粪堆肥中减少 N2O 排放的潜在策略 .
反硝化细菌群落的重塑
已发现 CaSSP 会重塑反硝化细菌群落,这有助于猪粪堆肥中减少 N2O 的排放 . CaSSP 的修正减少了编码亚硝酸还原酶的 nirK 基因的丰度,而 nosZ 基因(N2O 还原酶)的丰度却增加了 .
土壤稀土元素含量的增加
已发现长期施用 CaSSP 会增加土壤稀土元素含量 . 这对土壤的肥力和生产力可能会有影响 .
可持续工业应用
过磷酸钙已被用于废弃的球形田螺 (P. globosa) 壳 . <a data-citationid="75c74
作用机制
Target of Action
Calcium superphosphate, also known as superphosphate of lime, is a type of fertilizer that is primarily used to provide plants with essential nutrients, particularly phosphorus . The primary targets of calcium superphosphate are the soil and the plants grown in it. It is used to increase the phosphorus content of the soil, which is an essential nutrient for plant growth . In addition, calcium superphosphate can also reduce the bioavailability of certain heavy metals in the soil, such as cadmium .
Mode of Action
Calcium superphosphate interacts with its targets by releasing its nutrients into the soil when it comes into contact with water . The phosphorus in the superphosphate is in a form that can be easily absorbed by plants, promoting their growth . Furthermore, calcium superphosphate can reduce the soil’s cadmium availability by competing with cadmium ions in the soil, thereby reducing the uptake of cadmium by plants .
Biochemical Pathways
The primary biochemical pathway affected by calcium superphosphate is the phosphorus cycle in the soil-plant system . Phosphorus is an essential nutrient for plants and is involved in several key plant processes, including energy transfer and photosynthesis . By increasing the phosphorus content in the soil, calcium superphosphate promotes the growth and development of plants .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism in the body, in the context of calcium superphosphate, it refers to how the compound is distributed in the soil, how it interacts with the soil and plants, and how it is eventually depleted . When applied to the soil, calcium superphosphate releases its nutrients, which are then absorbed by the plants. Over time, the concentration of the nutrients in the soil decreases as they are taken up by the plants or leached out by water .
Result of Action
The application of calcium superphosphate results in an increase in the phosphorus content of the soil, promoting plant growth and development . It can also lead to a decrease in the bioavailability of certain heavy metals in the soil, reducing their uptake by plants and thus reducing potential toxicity . In a study, the application of calcium superphosphate was found to significantly reduce nitrous oxide emissions during composting, contributing to the mitigation of this potent greenhouse gas .
Action Environment
The efficacy and stability of calcium superphosphate can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and therefore the effectiveness of the superphosphate . Additionally, the presence of other ions in the soil can impact the effectiveness of calcium superphosphate. For example, in alkaline soil conditions and high soil cation exchange capacity (CEC) values, phosphorus-containing material (PCM) input can better deactivate soil cadmium availability .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of calcium superphosphate can be achieved by reacting calcium phosphate with sulfuric acid.", "Starting Materials": [ "Calcium phosphate", "Sulfuric acid" ], "Reaction": [ "Step 1: Mix calcium phosphate and sulfuric acid in a reaction vessel", "Step 2: Heat the mixture to a temperature of around 100-150°C", "Step 3: Allow the reaction to proceed for several hours until the mixture becomes dry and solid", "Step 4: Cool the mixture and then wash it with water to remove any impurities", "Step 5: Dry the resulting product to obtain calcium superphosphate" ] } | |
CAS 编号 |
10031-30-8 |
分子式 |
CaH5O5P |
分子量 |
156.09 g/mol |
IUPAC 名称 |
calcium;dihydrogen phosphate;hydrate |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI 键 |
SNEQGKNGRFIHGW-UHFFFAOYSA-N |
SMILES |
O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |
规范 SMILES |
O.OP(=O)(O)O.[Ca] |
| 10031-30-8 | |
物理描述 |
PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant |
同义词 |
acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Calcium superphosphate is a source of phosphorus []. Upon application to the soil, it dissolves and releases phosphorus in forms that plants can readily absorb []. Phosphorus is a vital component of DNA, RNA, and ATP, essential for energy transfer, photosynthesis, root development, and overall plant growth [, ].
ANone: Yes, the effectiveness of phosphorus fertilizers depends on their solubility and the forms of phosphorus present. Calcium superphosphate contains a mixture of water-soluble and citrate-soluble forms of phosphorus, which become available to plants at different rates [].
ANone: Research indicates that calcium superphosphate can affect the transformation of heavy metals like lead (Pb) in contaminated soils []. It promotes the conversion of lead from bioavailable forms to more stable, less bioavailable forms, like residual lead, thereby reducing lead uptake by plants [].
ANone: Calcium superphosphate is primarily composed of monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O) and calcium sulfate (CaSO4) [].
ANone: While calcium superphosphate can be beneficial for plant growth, mixing it with certain fertilizers like urea and lime can reduce the water-soluble phosphorus content over time []. This highlights the importance of understanding potential interactions between fertilizer components.
ANone: Research shows that while the water-soluble phosphorus content in mixtures containing calcium superphosphate may decrease over time, the available phosphorus remains relatively stable []. This suggests that proper storage is crucial to maintain its effectiveness.
ANone: Research has explored the use of calcium superphosphate as an additive to reduce ammonia emissions from livestock manure [, ]. The application of calcium superphosphate to rabbit manure, for example, led to a significant reduction in ammonia emissions without negatively impacting other measured parameters [, ].
ANone: Studies show that continuous application of calcium superphosphate, particularly those produced from REE-rich phosphate rocks, can lead to a gradual increase in REE content in the topsoil []. This accumulation warrants further investigation to understand potential ecological consequences.
ANone: Composting is a valuable method for recycling organic waste, but nitrogen loss through ammonia volatilization poses an environmental concern. Research indicates that adding calcium superphosphate or magnesium hydroxide-phosphoric acid solution during the composting of cyanobacteria can significantly inhibit nitrogen loss and enhance the nitrogen content of the final compost [].
ANone: Yes, various phosphate fertilizers are available, each with different properties and effects on plant growth. Research comparing calcium magnesium phosphate and calcium superphosphate for eggplant cultivation found that while both benefited from biochar addition, calcium magnesium phosphate resulted in better growth, yield, and fruit quality [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




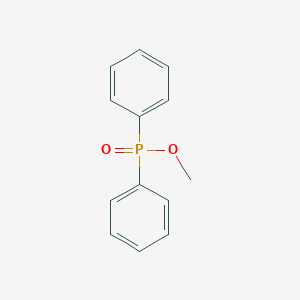

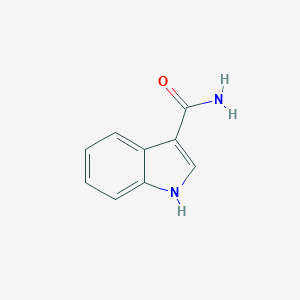
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)

